molecular formula C16H14N4O2S B2709998 5-methyl-N-(4-(thiazol-2-yloxy)benzyl)pyrazine-2-carboxamide CAS No. 2034558-94-4

5-methyl-N-(4-(thiazol-2-yloxy)benzyl)pyrazine-2-carboxamide

Cat. No. B2709998
CAS RN: 2034558-94-4
M. Wt: 326.37
InChI Key: XWKKOYCLRFKRLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 5-methyl-N-(4-(thiazol-2-yloxy)benzyl)pyrazine-2-carboxamide is characterized by the presence of a thiazole ring. Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

Thiazole, a key component of 5-methyl-N-(4-(thiazol-2-yloxy)benzyl)pyrazine-2-carboxamide, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives have been found to exhibit antimicrobial properties . For instance, N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl) methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives have shown preliminary in vitro antibacterial activity against Staphylococcus aureus, E. coli, P. aeroginosa, and S. typhi .

Antifungal Activity

Thiazole derivatives have also been found to have antifungal properties . This suggests that “5-methyl-N-(4-(thiazol-2-yloxy)benzyl)pyrazine-2-carboxamide” could potentially be used in the development of new antifungal drugs.

Antiviral Activity

Thiazole derivatives have been found to exhibit antiviral properties . This suggests that “5-methyl-N-(4-(thiazol-2-yloxy)benzyl)pyrazine-2-carboxamide” could potentially be used in the development of new antiviral drugs.

Antitumor or Cytotoxic Drug Molecules

Thiazole derivatives have been found to act as antitumor or cytotoxic drug molecules . This suggests that “5-methyl-N-(4-(thiazol-2-yloxy)benzyl)pyrazine-2-carboxamide” could potentially be used in the development of new antitumor or cytotoxic drugs.

Neuroprotective Drugs

Thiazole derivatives have been found to act as neuroprotective drugs . This suggests that “5-methyl-N-(4-(thiazol-2-yloxy)benzyl)pyrazine-2-carboxamide” could potentially be used in the development of new neuroprotective drugs.

Photosynthesis-Inhibiting Activity

Substituted N-Benzylpyrazine-2-carboxamides have been found to exhibit photosynthesis-inhibiting activity . This suggests that “5-methyl-N-(4-(thiazol-2-yloxy)benzyl)pyrazine-2-carboxamide” could potentially be used in the development of new photosynthesis-inhibiting drugs.

Future Directions

The future directions of research on 5-methyl-N-(4-(thiazol-2-yloxy)benzyl)pyrazine-2-carboxamide could include further exploration of its synthesis methods, chemical reactions, mechanism of action, and potential applications in various fields. Given the biological activities observed in related thiazole derivatives , it could be of interest to investigate these aspects in the context of 5-methyl-N-(4-(thiazol-2-yloxy)benzyl)pyrazine-2-carboxamide as well.

Mechanism of Action

properties

IUPAC Name

5-methyl-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c1-11-8-19-14(10-18-11)15(21)20-9-12-2-4-13(5-3-12)22-16-17-6-7-23-16/h2-8,10H,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKKOYCLRFKRLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NCC2=CC=C(C=C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-(4-(thiazol-2-yloxy)benzyl)pyrazine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.